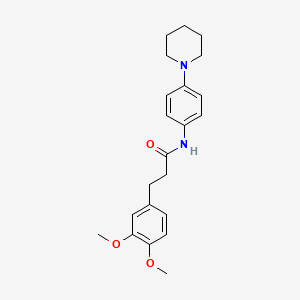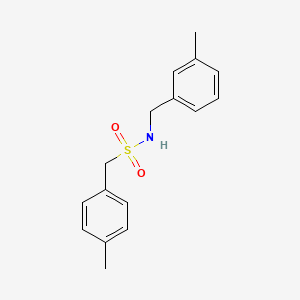
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-(4-iodophenyl)acrylonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acrylonitrile compounds typically involves base-catalyzed reactions of suitable aldehydes with acetonitriles or through condensation reactions employing different catalysts. For instance, a related compound was synthesized by a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, showcasing the versatility of acrylonitrile derivatives in synthetic organic chemistry (Kavitha et al., 2006).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. These studies reveal the molecular conformation, electronic transition, and vibrational wavenumbers, providing insights into the molecular geometry and electronic properties of these compounds. For example, comprehensive analyses of similar compounds have been performed to determine their lowest-energy molecular conformation and electronic properties using techniques such as FT-IR, UV-vis, and NMR spectroscopy, alongside theoretical computations (Asiri et al., 2011).
Chemical Reactions and Properties
Acrylonitrile derivatives undergo a variety of chemical reactions, including polymerization and reactions with different electrophilic and nucleophilic reagents, leading to a wide range of bioactive heterocycles and other organic compounds. For instance, reactions of ethyl 3-aryl-2-nitroacrylate with toluene in the presence of titanium tetrachloride have been studied, showcasing the reactivity and versatility of acrylonitrile derivatives in organic synthesis (Hirotani & Zen, 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Heterocycles
A study by Kavitha et al. (2006) discusses the synthesis of a new dipolarophile, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, through a base-catalyzed reaction. This compound is utilized in constructing bioactive heterocycles, indicating its potential in medicinal chemistry and pharmaceutical research Kavitha et al., 2006.
Photoinitiation for Polymerization
Zhang et al. (2014) demonstrate the use of a related compound, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, as an efficient photoinitiator for the free radical photopolymerization of (meth)acrylates under LED irradiation. This highlights the application of similar acrylonitrile derivatives in developing new materials and coatings Zhang et al., 2014.
Catalysis and Reaction Mechanisms
The work by Creaser et al. (1981) explores the reactivity of coordinated nitriles, including acrylonitrile, in various catalytic and reaction mechanisms. Their findings contribute to a deeper understanding of nitrile behavior in coordinated states, which is crucial for catalysis and synthetic chemistry applications Creaser et al., 1981.
Corrosion Inhibition
Bentiss et al. (2009) investigate the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. This study showcases the potential of acrylonitrile derivatives in corrosion inhibition, a critical aspect of materials protection and longevity Bentiss et al., 2009.
Eigenschaften
IUPAC Name |
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-(4-iodophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClINO2/c1-21-15-8-10(7-14(17)16(15)20)6-12(9-19)11-2-4-13(18)5-3-11/h2-8,20H,1H3/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXVCGBTJFXEDB-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)I)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)I)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4618651.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4618658.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618663.png)
![3-[(4,6-dimethyl-2-quinazolinyl)thio]propanenitrile](/img/structure/B4618669.png)

![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4618679.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4618687.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4618709.png)

![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4618730.png)


![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)